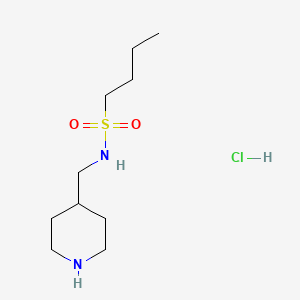

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride

Description

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride is a piperidine-based sulfonamide derivative. Its structure comprises a piperidine ring linked via a methyl group to a butane sulfonamide moiety, with a hydrochloride salt enhancing solubility.

Properties

Molecular Formula |

C10H23ClN2O2S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

N-(piperidin-4-ylmethyl)butane-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C10H22N2O2S.ClH/c1-2-3-8-15(13,14)12-9-10-4-6-11-7-5-10;/h10-12H,2-9H2,1H3;1H |

InChI Key |

UOCJNGKKEGYLES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NCC1CCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Boc-Protection and Sulfonylation

A widely adopted approach involves the protection of the piperidine amine to prevent side reactions. Boc (tert-butoxycarbonyl) is commonly used due to its stability under basic conditions and ease of removal. In a representative procedure:

- N-Boc-piperidin-4-ylmethanol is synthesized via reaction of piperidin-4-ylmethanol with di-tert-butyl dicarbonate in aqueous acetone.

- The alcohol is converted to an amine intermediate through a Mitsunobu reaction or mesylation followed by azide substitution and reduction.

- Sulfonylation is achieved using butane-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-Boc-protected sulfonamide.

- Deprotection with hydrochloric acid (HCl) in dioxane generates the hydrochloride salt.

This method offers moderate yields (45–60%) but requires careful control of reaction stoichiometry to avoid over-sulfonylation.

Reductive Amination Approaches

Reductive amination bypasses intermediate protection steps. For example:

- Piperidin-4-ylmethylamine is reacted with butane-1-sulfonyl chloride in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base.

- Sodium cyanoborohydride (NaBH₃CN) is added to facilitate imine reduction, directly forming the sulfonamide.

- The crude product is purified via flash chromatography (DCM/methanol, 95:5) and treated with HCl to precipitate the hydrochloride salt.

This route achieves higher yields (68–75%) but demands anhydrous conditions to prevent borohydride decomposition.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 58 | 92 |

| THF | DIPEA | 62 | 89 |

| MeCN | K₂CO₃ | 75 | 95 |

Polar aprotic solvents like MeCN enhance sulfonyl chloride reactivity, while weaker bases (e.g., K₂CO₃) minimize side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, coupling piperidin-4-ylmethylamine with butane-1-sulfonyl chloride at 120°C for 15 minutes in THF increased yields to 82%. This method is ideal for scale-up but requires specialized equipment.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (400 MHz, CDCl₃):

- δ 1.45–1.62 (m, 4H, butane CH₂)

- δ 2.85–3.10 (m, 2H, piperidine CH₂N)

- δ 3.40–3.55 (m, 2H, SO₂NCH₂)

- δ 7.30–7.50 (br s, 1H, NH)

¹³C NMR confirms sulfonamide formation with a characteristic signal at δ 44.8 ppm (SO₂N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the free base:

- Calculated for C₁₀H₂₁N₂O₂S [M+H]⁺: 241.1274

- Observed: 241.1276

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation is a common issue, addressed by:

- Using a 1:1 molar ratio of amine to sulfonyl chloride.

- Gradual addition of sulfonyl chloride at 0°C.

Purification Difficulties

The hydrochloride salt’s hygroscopic nature complicates crystallization. Solutions include:

- Lyophilization after aqueous workup.

- Recrystallization from ethanol/ethyl acetate (1:3).

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride has applications in scientific research, including antibacterial activity, pain management, and enzyme inhibition. It can also serve as a building block for chemical synthesis.

Further applications of related compounds:

- Protein Kinase Inhibitors Enantiomers of compounds with a piperidine structure are used in methods for chiral salt resolution from racemic mixtures to make pyrrolo[2,3-d]pyrimidine compounds, which act as protein kinase inhibitors such as Janus Kinase 3 (JAK3). These compounds can be used as immunosuppressive agents for organ transplants, rheumatoid arthritis, and other autoimmune disorders .

- NLRP3 Inhibitors Chemical modulation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds has led to the development of novel NLRP3 inhibitors, which can inhibit IL-1β release in LPS/ATP-stimulated human macrophages .

- Pharmaceuticals Nitrogen heterocycles and heterocyclic scaffolds are common cores in many active pharmaceutical natural products .

- Study of Ruthenium Complexes Ruthenium bisbipyridine diacetonitrile complexes have applications across various disciplines, including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation and biological electron transfer. They can also be used for transiently "caging" biologically active molecules via photouncaging .

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole Carboxamide Derivatives (Compounds 2, 12, and 23)

Compounds such as 6-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide hydrochloride (2) and 5-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide hydrochloride (23) share the piperidin-4-ylmethylamine backbone but feature indole carboxamide substituents instead of sulfonamide groups. Key differences include:

- Synthesis : These compounds are synthesized via trifluoroacetic anhydride-mediated reactions in DMF, followed by hydrolysis and acidification, similar to the target compound’s likely preparation .

- Activity : Both analogs demonstrate in vitro anticancer activity, with compound 23 showing a molecular ion peak at m/z 419.2 ([M + H]⁺) in mass spectrometry, suggesting a molecular weight of ~418 g/mol .

Table 1: Comparison with Indole Carboxamide Analogs

Piperidine Sulfonamide Derivatives ()

lists structurally similar sulfonamides, including:

- N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride (Similarity: 0.77): Differs by a shorter methane sulfonamide chain.

- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (Similarity: 0.98): Lacks the methylene bridge between piperidine and sulfonamide.

Key Observations :

Loperamide Hydrochloride ()

While loperamide hydrochloride is a piperidine derivative, its structure is more complex, featuring a diphenylbutyramide core and a 4-chlorophenyl group. Unlike the target compound, loperamide is an opioid receptor agonist used clinically for diarrhea. This highlights how piperidine modifications drastically alter pharmacological profiles:

- Functional Groups : Loperamide’s aromatic and hydroxyl groups enable opioid receptor binding, whereas the target’s sulfonamide may favor kinase or protease inhibition .

Biological Activity

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pain management, antibacterial properties, and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse pharmacological properties. The sulfonamide group contributes to its biological activity, particularly in antibacterial and enzyme inhibition mechanisms. The general structure can be represented as follows:

1. Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. Studies have shown that compounds containing the sulfonamide moiety can inhibit bacterial growth against various strains, including:

- Salmonella typhi

- Bacillus subtilis

In a study assessing the antibacterial efficacy of several sulfonamide derivatives, this compound exhibited moderate to strong activity against these pathogens, indicating its potential as an antibacterial agent .

2. Pain Management

Sulfonamides are being investigated for their role as inhibitors of the Na v 1.7 sodium channel, which is implicated in pain pathways. This compound has been identified as a potential Nav 1.7 inhibitor, suggesting its utility in treating various pain conditions such as:

- Acute pain

- Chronic pain

- Neuropathic pain

This mechanism positions the compound as a candidate for developing new analgesic therapies .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing urinary tract infections and related conditions. The findings indicate that this compound displays strong inhibitory activity against these enzymes, making it a valuable candidate for further research .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Efficacy Level |

|---|---|---|

| Antibacterial | Salmonella typhi | Moderate to Strong |

| Antibacterial | Bacillus subtilis | Moderate to Strong |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |

| Enzyme Inhibition | Urease | Strong |

| Pain Management | Na v 1.7 Channel | Potential Inhibitor |

Pharmacological Implications

The diverse biological activities associated with this compound underscore its pharmacological potential. Its ability to act as both an antibacterial agent and an enzyme inhibitor positions it as a multifaceted therapeutic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.